molecular formula C13H15N3O2 B2707327 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891122-49-9

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2707327
CAS No.: 891122-49-9
M. Wt: 245.282
InChI Key: NXAMXFZJZDPSLC-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide: is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl propionate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxadiazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products Formed:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: Research has shown that oxadiazole derivatives, including N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide, exhibit antimicrobial, antifungal, and antiviral properties, making them promising candidates for the development of new therapeutic agents.

    Medicine: The compound has been investigated for its potential use in drug discovery and development, particularly as a lead compound for the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, the presence of the dimethylphenyl group can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.

Comparison with Similar Compounds

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can be compared with other similar compounds, such as:

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)propionamide: This compound lacks the dimethyl substituents on the phenyl ring, which may result in different chemical and biological properties.

    N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)propionamide: The presence of a single methyl group on the phenyl ring can alter the compound’s reactivity and biological activity compared to the dimethyl-substituted derivative.

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAMXFZJZDPSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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